molecular formula C13H19BrClNO B1527400 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1220027-03-1

3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1527400
M. Wt: 320.65 g/mol
InChI Key: LILHOTKWKGGEIZ-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185304-03-3 . Its molecular weight is 306.63 . The IUPAC name for this compound is 3-[(4-bromophenoxy)methyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Structure and Analysis

The scientific investigation into compounds related to 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride encompasses a broad spectrum of studies, focusing on their physicochemical properties, synthesis, and potential biological activities. Although direct studies on this specific compound were not found, research on structurally similar compounds provides insight into the possible applications and characteristics of 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride.

Synthesis and Bioactivities

Research on phenolic bis Mannich bases, which share structural similarities with the compound , highlights the process of synthesizing halogen-bearing compounds and evaluating their biological activities. These studies explore the cytotoxic and enzyme inhibitory effects, suggesting potential applications in developing anticancer drug candidates and enzyme inhibitors (C. Yamali et al., 2016).

Metabolic Activity and Energy Expenditure

Investigations into compounds with similar piperidine structures have shown effects on metabolic activity and energy expenditure in animal models. For instance, certain piperidine derivatives have been found to reduce food intake and weight gain in obese rats by affecting free fatty acid concentrations (F. Massicot et al., 1985). This suggests potential research avenues for 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride in metabolic studies and obesity treatment.

Neuroleptic and Antidepressant Activities

The exploration of piperidine derivatives for neuroleptic and antidepressant effects is a significant area of research. Compounds with piperidine structures have been synthesized and evaluated for their potential as antidepressant agents, showcasing the versatility of piperidine derivatives in medicinal chemistry (A. Balsamo et al., 1987).

Polymer Synthesis and Material Science

Research on the synthesis of novel polymers incorporating piperidine moieties indicates the compound's potential in material science. For example, novel anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties have been developed, demonstrating the role of piperidine structures in enhancing membrane properties for applications such as fuel cells (Fen Wang et al., 2019).

Safety And Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-bromo-3-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILHOTKWKGGEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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